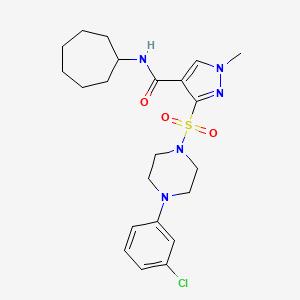
3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyrazole ring, and a sulfonyl group, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperazine Ring: This step involves the reaction of 3-chlorophenylamine with ethylene diamine under specific conditions to form the piperazine ring.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a suitable diketone.
Coupling Reaction: Finally, the pyrazole derivative is coupled with N-cycloheptyl-1-methylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyrazole ring.
Reduction: Reduction reactions may target the sulfonyl group or the pyrazole ring.
Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or nitration reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in receptor studies.
Medicine: It could be investigated for its pharmacological properties, such as its potential as a therapeutic agent.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-phenylthiophene-2-carboxamide: This compound shares a similar piperazine and sulfonyl structure but differs in the pyrazole ring and the phenylthiophene moiety.
3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide: Similar to the target compound but with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness
The uniqueness of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Propriétés
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cycloheptyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN5O3S/c1-26-16-20(21(29)24-18-8-4-2-3-5-9-18)22(25-26)32(30,31)28-13-11-27(12-14-28)19-10-6-7-17(23)15-19/h6-7,10,15-16,18H,2-5,8-9,11-14H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKLZCSVHUDMGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dimethyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide](/img/structure/B2403301.png)





![N-(4-ethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2403309.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2403310.png)




![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2403322.png)

